2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol
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Overview
Description
2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol is a Schiff base compound characterized by the presence of an azomethine group (-C=N-) linking a benzothiazole ring and a phenol group. This compound is known for its planar structure and E-configuration with respect to the C=N bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol typically involves the condensation reaction between 2-aminobenzothiazole and salicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and phenol rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted benzothiazoles, aminophenols, and various oxidized derivatives .
Scientific Research Applications
2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol involves its ability to chelate metal ions, which can enhance its biological activity. The compound interacts with molecular targets such as enzymes and receptors, leading to various biochemical effects. The azomethine group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- **2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol
- **2-[(1,3-Benzothiazol-2-yl)iminomethyl]naphthol
- **2-[(1,3-Benzothiazol-2-yl)iminomethyl]aniline
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both benzothiazole and phenol groups, which contribute to its distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit significant bioactivity sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H10N2OS |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
2-[(E)-1,3-benzothiazol-2-yliminomethyl]phenol |
InChI |
InChI=1S/C14H10N2OS/c17-12-7-3-1-5-10(12)9-15-14-16-11-6-2-4-8-13(11)18-14/h1-9,17H/b15-9+ |
InChI Key |
QHXJLHSKVDZVOA-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/C2=NC3=CC=CC=C3S2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
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